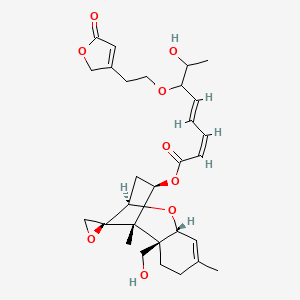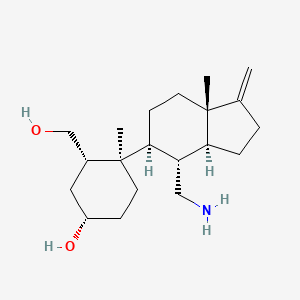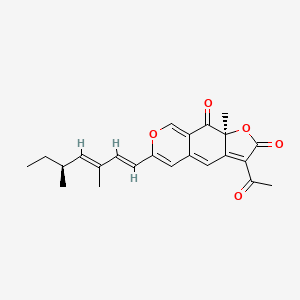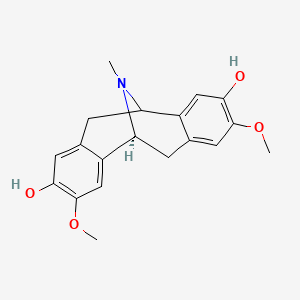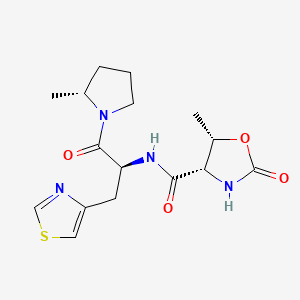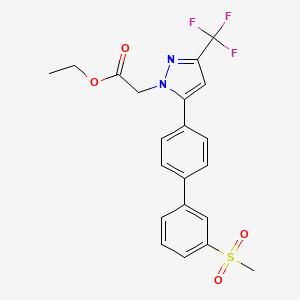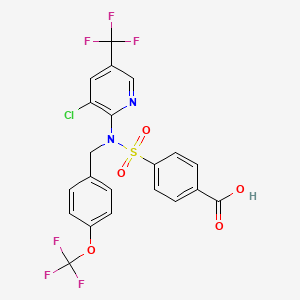
(S)-4-carboxyphenylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Carboxyphenylglycine, abbreviated as S4CPG, is a naturally occurring amino acid derivative that has been demonstrated to have numerous biological activities and applications. It has been studied in various scientific research studies, including in vivo and in vitro studies, to determine its potential as a therapeutic agent or drug. S4CPG is a chiral molecule, meaning it has two distinct forms that are mirror images of each other, and can be synthesized using various methods.
Aplicaciones Científicas De Investigación
Antagonism at Metabotropic Glutamate Receptors : (S)-4-carboxyphenylglycine and related phenylglycine derivatives act as competitive antagonists at metabotropic glutamate receptors. This antagonism has been demonstrated in various neurological studies, showing effects such as inhibition of phosphoinositide hydrolysis and modification of synaptic responses in neurons (Eaton et al., 1993).
Selective Antagonism of mGluR Subtypes : Different phenylglycine derivatives, including (S)-4CPG, have been shown to exhibit differential potencies at metabotropic glutamate receptor subtypes mGluR1 and mGluR5. These compounds interact differently with these receptor subtypes, indicating their potential for selective pharmacological targeting (Kingston et al., 1995).
Neuroprotective Activity : (S)-4-carboxyphenylglycine derivatives have demonstrated neuroprotective activity in various in vitro and in vivo models, suggesting their potential application in the treatment of neurodegenerative conditions and excitotoxic neuronal damage (Bruno et al., 1999).
Synaptic Transmission and Sensory Processing : These compounds have also been studied in the context of synaptic transmission, particularly in the thalamus, and their influence on sensory responses, indicating a role in the modulation of synaptic activity and sensory perception (Salt et al., 1994).
Application in Learning and Memory Processes : There is evidence suggesting the involvement of mGlu receptors, which are targeted by (S)-4-carboxyphenylglycine, in processes related to learning and memory, synaptic transmission, and pain response modulation (Wilson et al., 1997).
Propiedades
IUPAC Name |
4-[(S)-amino(carboxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMJKPGFERYGJF-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-carboxyphenylglycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

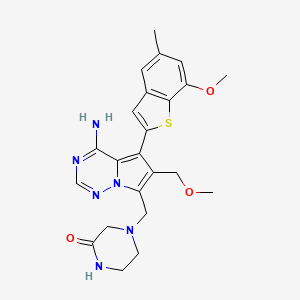
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)


